molecular formula C10H10BrN5O B278317 2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B278317
M. Wt: 296.12 g/mol
InChI Key: ZNVUKWQNGFEQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide is an organic compound with the molecular formula C10H10BrN5O. It is a derivative of benzamide, featuring a bromine atom at the second position of the benzene ring and a tetrazole ring substituted with an ethyl group at the fifth position.

Preparation Methods

The synthesis of 2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Formation of Tetrazole Ring: The brominated benzamide is then reacted with sodium azide (NaN3) and an appropriate alkylating agent to form the tetrazole ring. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.

    Ethylation: The final step involves the introduction of an ethyl group at the fifth position of the tetrazole ring. This can be achieved using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines. Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form fused heterocyclic compounds. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to participate in hydrogen bonding and electrostatic interactions with target proteins .

Comparison with Similar Compounds

2-bromo-N-(2-ethyl-2H-tetraazol-5-yl)benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    2-bromo-N-(2-phenyl-2H-tetrazol-5-yl)benzamide: Similar structure but with a phenyl group instead of an ethyl group.

    2-bromo-N-(2-isopropyl-2H-tetrazol-5-yl)benzamide: Similar structure but with an isopropyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C10H10BrN5O

Molecular Weight

296.12 g/mol

IUPAC Name

2-bromo-N-(2-ethyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H10BrN5O/c1-2-16-14-10(13-15-16)12-9(17)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,12,14,17)

InChI Key

ZNVUKWQNGFEQKB-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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